The Origin and Profile of ECDD-S16: A Synthetic V-ATPase Inhibitor
The Origin and Profile of ECDD-S16: A Synthetic V-ATPase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ECDD-S16 is a novel synthetic compound derived from the natural product Cleistanthin A.[1][2][3][4][5][6][7] It has been identified as a potent inhibitor of vacuolar ATPase (V-ATPase), a proton pump crucial for the acidification of intracellular organelles.[1][3][6] This inhibition of endolysosomal acidification leads to the attenuation of pyroptosis, a form of inflammatory cell death, highlighting its potential as a therapeutic agent for various inflammatory diseases.[1][3][4][6][7] This technical guide provides a comprehensive overview of the origin, synthesis, and fundamental biological activities of ECDD-S16.
Genesis of ECDD-S16: A Derivative of a Natural Product
ECDD-S16 is a chemically modified derivative of Cleistanthin A (CA).[1][2][3][4][6] CA is a natural aryl naphthalene lignan glycoside extracted from the plant Phyllanthus taxodiifolius Beille, a shrub found in the central and Northeastern parts of Thailand.[1][3] Cleistanthin A itself has been noted for its potential as a V-ATPase inhibitor and its relevance in cancer cell survival.[1][3][4][6][7] The development of ECDD-S16 represents a strategic effort to explore the therapeutic potential of Cleistanthin A derivatives, particularly in the context of inflammation and pyroptosis.[1]
The "ECDD" in its name likely refers to the Excellence Center for Drug Discovery (ECDD) at Mahidol University in Thailand, where research on this compound has been conducted.[3][5][8]
Synthesis of ECDD-S16
ECDD-S16 is synthesized through an esterification reaction between Cleistanthin A and 4-fluorobenzoic acid.[1][2][3][6][9] The reaction is facilitated by the presence of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2][3][6][9] This process results in the formation of a new benzoyl ester derivative of Cleistanthin A, which is ECDD-S16.[1]
Experimental Protocol: Synthesis of ECDD-S16
The following protocol for the synthesis of ECDD-S16 has been reported:[1][9]
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Reactant Preparation: 4-fluorobenzoic acid (1.5 equivalents) is dissolved in dichloromethane under a nitrogen atmosphere.
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Activation: N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 equivalents) is added to the solution, and the reaction is stirred for 5 minutes.
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Esterification: Cleistanthin A (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the reaction mixture.
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Reaction: The mixture is left to react overnight at room temperature.
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Work-up: Upon completion, the reaction is diluted with ethyl acetate.
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Purification: The organic layer is washed sequentially with saturated aqueous NH4Cl, water, and brine. It is then dried over MgSO4, filtered, and concentrated to yield the crude product. The reported yield for this synthesis is 36%.[2][3][6]
Reagents and Solvents
All reagents and solvents for the synthesis are typically purchased from commercial suppliers and used without further purification.[1]
| Reagent/Solvent | Supplier Examples |
| 4-fluorobenzoic acid | Sigma-Aldrich, Merck, TCI |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich, Merck, TCI |
| Cleistanthin A (CA) | Extracted from Phyllanthus taxodiifolius |
| 4-dimethylaminopyridine (DMAP) | Sigma-Aldrich, Merck, TCI |
| Dichloromethane | Commercial Suppliers |
| Ethyl acetate | Commercial Suppliers |
| Saturated NH4Cl (aq.) | Commercial Suppliers |
| MgSO4 | Commercial Suppliers |
Mechanism of Action: Targeting V-ATPase and Inhibiting Pyroptosis
ECDD-S16's primary mechanism of action is the inhibition of vacuolar ATPase (V-ATPase).[1][3][6] V-ATPase is a multi-subunit enzyme responsible for pumping protons across membranes, thereby acidifying intracellular compartments like endosomes and lysosomes.[1][3]
The inhibition of V-ATPase by ECDD-S16 leads to several downstream effects:
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Impaired Endosome Acidification: By blocking the proton pump, ECDD-S16 prevents the normal acidification of endosomes.[1][3][4][6]
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Reduced Reactive Oxygen Species (ROS) Production: The impairment of endosomal acidification leads to decreased production of ROS.[1][3][4][6]
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Inhibition of Pyroptosis: Pyroptosis is a pro-inflammatory form of programmed cell death. ECDD-S16 has been shown to inhibit pyroptosis in macrophage cell lines (Raw264.7 and U937) activated by Toll-like receptor (TLR) ligands and Burkholderia pseudomallei infection.[1][3][4][5][9] This anti-pyroptotic effect is a consequence of V-ATPase inhibition.[1][3][4][6]
Molecular docking studies suggest that ECDD-S16 binds to the V0 region of the V-ATPase c-ring, which is the integral membrane domain responsible for proton translocation.[1][3][6] The binding energy has been calculated to be -7.5 kcal/mol.[1][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the synthesis of ECDD-S16 and its proposed mechanism of action.
Quantitative Data Summary
The following table summarizes key quantitative data related to ECDD-S16.
| Parameter | Value | Cell Line | Reference |
| IC50 | > 10 µM | Raw264.7 | [1] |
| Effective Concentration for Pyroptosis Inhibition | 0.5 µM | Raw264.7 | [1] |
| Binding Energy to V-ATPase | -7.5 kcal/mol | In silico | [1][3] |
| Synthesis Yield | 36% | N/A | [2][3][6] |
Conclusion
ECDD-S16 is a promising synthetic derivative of the natural product Cleistanthin A. Its origin lies in the chemical modification of a naturally occurring scaffold to enhance its therapeutic properties. The detailed understanding of its synthesis and mechanism of action as a V-ATPase inhibitor provides a solid foundation for further preclinical and clinical development. Its ability to inhibit pyroptosis positions it as a potential candidate for the treatment of inflammatory diseases. Continued research into its pharmacology, toxicology, and efficacy in various disease models is warranted.
References
- 1. ECDD-S16 targets vacuolar ATPase: A potential inhibitor compound for pyroptosis-induced inflammation | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. ECDD-S16 targets vacuolar ATPase: A potential inhibitor compound for pyroptosis-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. ECDD-S16, a synthetic derivative of cleistanthin A, suppresses pyroptosis in Burkholderia pseudomallei-infected U937 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ECDD-S16 targets vacuolar ATPase: A potential inhibitor compound for pyroptosis-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ECDD – Inspired to make LIFE better [ecdd.sc.mahidol.ac.th]
- 9. ECDD-S16, a synthetic derivative of cleistanthin A, suppresses pyroptosis in Burkholderia pseudomallei-infected U937 macrophages | PLOS One [journals.plos.org]
